molecular formula C8H11N B1329328 4-Ethyl-2-methylpyridine CAS No. 536-88-9

4-Ethyl-2-methylpyridine

Cat. No.: B1329328
CAS No.: 536-88-9
M. Wt: 121.18 g/mol
InChI Key: KNCHDRLWPAKSII-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Heterocycles in Contemporary Chemical Science and Industry

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, possessing a six-membered ring structure analogous to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. postapplescientific.comwikipedia.orgtiu.edu.iq This structural feature imparts unique chemical properties that make pyridine a fundamental building block in numerous scientific and industrial applications. postapplescientific.comnumberanalytics.com The pyridine ring is a prevalent scaffold found in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org

In the pharmaceutical industry, the pyridine nucleus is integral to the synthesis of various drugs, such as antihistamines, anti-inflammatory agents, antibiotics, and anticancer agents. postapplescientific.comtaylorandfrancis.comnih.gov Its derivatives are also crucial in the development of treatments for a wide range of conditions, including obesity, hypertension, and neuropathic pain. nih.gov The versatility of pyridine chemistry allows for a broad degree of structural diversity, enabling medicinal chemists to design and synthesize novel therapeutic agents. nih.gov

Beyond medicine, pyridine heterocycles are vital in the agrochemical sector for the production of herbicides, insecticides, and fungicides. postapplescientific.comnumberanalytics.comtaylorandfrancis.com For example, pyridine serves as a precursor to the widely used herbicides paraquat (B189505) and diquat (B7796111). wikipedia.org In the realm of material science, pyridine derivatives are utilized in the synthesis of conjugated polymers for electronics and optoelectronics, as well as in the production of dyes and pigments. postapplescientific.comnumberanalytics.com Furthermore, pyridine's utility extends to its role as a polar, basic, and low-reactivity solvent and reagent in various organic reactions, such as Knoevenagel condensations and acylations. wikipedia.orgyoutube.com The pyridine unit is also present in essential biological molecules, including B-group vitamins and other natural products. taylorandfrancis.com

Overview of Alkylpyridines within Heterocyclic Chemistry and their Research Relevance

Alkylpyridines are a significant subclass of pyridine derivatives characterized by the presence of one or more alkyl substituents on the pyridine ring. These alkyl groups can significantly influence the molecule's physical properties, reactivity, and steric hindrance, making them valuable intermediates in organic synthesis. The position and nature of the alkyl substituents allow for fine-tuning of the molecule's chemical behavior.

The research relevance of alkylpyridines lies primarily in their application as precursors for more complex and functionalized molecules. wikipedia.org For instance, 5-ethyl-2-methylpyridine (B142974) is a commodity chemical produced from the condensation of simple reagents like acetaldehyde (B116499) and ammonia (B1221849), and it serves as a key starting material for the industrial synthesis of nicotinic acid (a form of vitamin B3). wikipedia.orgresearchgate.net The synthesis of alkylpyridines itself is a field of study, with methods often involving condensation reactions of aldehydes and ammonia. wikipedia.orgorgsyn.org

The strategic placement of alkyl groups can direct further chemical transformations. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid leads to the formation of 2,5-pyridinedicarboxylic acid, which can then be decarboxylated to yield nicotinic acid. wikipedia.org Moreover, alkylpyridines are foundational in the synthesis of certain pharmaceuticals. The drug Pioglitazone, used for treating diabetes, has a synthesis that begins with the hydroxymethylation of 2-methyl-5-ethylpyridine. researchgate.net The compound 4-Ethyl-2-methylpyridine itself is noted as a useful reagent in organic synthesis, for example, in ruthenium ion-catalyzed oxidation reactions. cookechem.com

Historical Context of this compound Research

Historically, pyridine was first produced from coal tar. wikipedia.org The large-scale synthesis of pyridine and its derivatives, however, relied on the development of specific chemical reactions. Key among these are the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia, and the Bönnemann cyclization, which uses acetylene (B1199291) and hydrogen cyanide. postapplescientific.com

While extensive early historical records for this compound are not prominently documented, its synthesis and study fall within the broader timeline of alkylpyridine chemistry. The synthesis of its isomer, 5-ethyl-2-methylpyridine, also known as "aldehyde-collidine," has been described through various methods since the late 19th and early 20th centuries, including the reaction of paraldehyde (B1678423) with ammonia. researchgate.netorgsyn.org A specific procedure for the preparation of this compound was reported by Kaiser et al. in the Journal of Organic Chemistry in 1973. prepchem.com This indicates that focused research on this particular isomer was taking place by the early 1970s, likely driven by its potential as a synthetic intermediate.

Properties of this compound

PropertyValueSource(s)
Chemical Formula C₈H₁₁N stenutz.eu
Molar Mass 121.18 g/mol cookechem.comstenutz.eu
Appearance Liquid
Density 0.919 - 0.927 g/mL stenutz.euchemicalbook.comechemi.com
Melting Point -70.9 °C chemicalbook.comechemi.com
Boiling Point 179-180 °C chemicalbook.com
Refractive Index 1.496 - 1.498 chemicalbook.com
pKa 6.76 ± 0.10 chemicalbook.com
CAS Number 536-88-9 cookechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-methylpyridine
Source PubChem
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InChI

InChI=1S/C8H11N/c1-3-8-4-5-9-7(2)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCHDRLWPAKSII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060214
Record name Pyridine, 4-ethyl-2-methyl-
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Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

536-88-9
Record name 4-Ethyl-2-methylpyridine
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Record name 4-Ethyl-2-picoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-ethyl-2-methyl-
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Record name Pyridine, 4-ethyl-2-methyl-
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Record name 4-ETHYL-2-PICOLINE
Source FDA Global Substance Registration System (GSRS)
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Synthetic Methodologies for 4 Ethyl 2 Methylpyridine and Its Derivatives

Established Synthetic Pathways for Pyridine (B92270) and Alkylpyridines

The foundational methods for constructing the pyridine scaffold have been refined over many years, providing a robust toolbox for chemists. These established pathways often involve the formation of the pyridine ring from acyclic precursors through condensation or cycloaddition reactions. baranlab.org

Condensation Reactions in Pyridine Synthesis

Condensation reactions are a classical and widely used approach for synthesizing pyridine rings. baranlab.org These reactions typically involve the formation of carbon-nitrogen and carbon-carbon bonds through the reaction of carbonyl compounds with an ammonia (B1221849) source. baranlab.orgnih.gov

One of the most fundamental approaches is the Hantzsch pyridine synthesis , which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. This reaction initially produces a dihydropyridine (B1217469) derivative, which is subsequently oxidized to the corresponding pyridine. organic-chemistry.org The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted pyridines by varying the starting materials.

Another significant condensation method is the Chichibabin pyridine synthesis . This reaction typically uses aldehydes, ketones, or α,β-unsaturated carbonyl compounds, which condense with ammonia or its derivatives. wikipedia.org While effective, the Chichibabin synthesis can sometimes suffer from lower yields. wikipedia.org

The Kröhnke pyridine synthesis offers a more general route to substituted pyridines. It utilizes pyridinium (B92312) salts, which react with α,β-unsaturated carbonyls in the presence of ammonium (B1175870) acetate (B1210297) to form the desired pyridine ring. wikipedia.org

Variations and improvements on these classical methods continue to be developed. For instance, performing condensation reactions under acidic conditions can help avoid the high temperatures often required for dehydration steps. baranlab.org

Multicomponent Reactions for Pyridine Scaffolds

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyridine derivatives. acs.org MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants. acs.orgacsgcipr.org This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

The Hantzsch synthesis can be considered a pseudo-four-component reaction and serves as a foundational MCR for pyridines. acs.org Modified three-component Hantzsch approaches have also been developed, often involving the reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound, and a preformed enaminoester. acs.org

Researchers have explored various catalysts and reaction conditions to optimize MCRs for pyridine synthesis. For example, the use of an ionic base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in acetonitrile (B52724) has been shown to be effective for the synthesis of pyridine-3,5-dicarbonitriles from aldehydes, malononitrile, and thiols, with aerobic oxygen acting as the primary oxidant in the final aromatization step. acs.org In contrast, amine bases like piperidine (B6355638) in ethanol (B145695) also catalyze the reaction, but through a different mechanistic pathway. acs.org

The development of metal-free multicomponent syntheses of pyridines is an area of active research, aiming for more environmentally benign processes. acs.org These methods often rely on domino reactions, where a series of intramolecular reactions occur sequentially to build the pyridine scaffold. organic-chemistry.org

Targeted Synthesis Approaches for 4-Ethyl-2-methylpyridine

While general methods provide access to a wide range of pyridines, the specific synthesis of this compound often requires more targeted approaches to ensure the correct placement of the ethyl and methyl groups.

Specific Reaction Schemes Leading to this compound

A common industrial synthesis of 5-ethyl-2-methylpyridine (B142974), an isomer of this compound, involves the condensation of acetaldehyde (B116499) (in the form of paraldehyde) and ammonia. wikipedia.org This reaction highlights how simple precursors can be used to generate more complex alkylpyridines. wikipedia.org

For the specific regioselective synthesis of C4-alkylated pyridines like this compound, modern methods often employ the use of blocking groups. A maleate-derived blocking group can be used to direct Minisci-type decarboxylative alkylation specifically to the C-4 position of the pyridine ring. nih.gov This strategy allows for the practical and controlled synthesis of these valuable building blocks. nih.gov

Another approach involves the direct C-H functionalization of the pyridine ring. While challenging due to the electron-deficient nature of the pyridine ring, photocatalytic methods have been developed for the hydroarylation of halopyridines with alkenes, enabling the synthesis of 3-alkylpyridines. nih.gov Similar strategies could potentially be adapted for the synthesis of 4-alkylpyridines.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.

In multicomponent reactions, the choice of catalyst and solvent can dramatically influence the reaction pathway and efficiency. acs.orgresearchgate.net For instance, in the synthesis of baranlab.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyrimidines, a related heterocyclic system, a screen of various catalysts and solvents revealed that using p-toluenesulfonic acid (APTS) as a catalyst in refluxing ethanol gave the best yields. researchgate.net

For the synthesis of 5-ethyl-2-methylpyridine, it has been noted that using a higher molar ratio of ammonium hydroxide to paraldehyde (B1678423) can increase the yield, although this also increases the reaction volume. orgsyn.org The reaction is also exothermic, and controlling the temperature is important for consistent results. orgsyn.org

The table below summarizes the optimization of a three-component reaction for a pyridine-related heterocycle, illustrating the impact of different catalysts and solvents on the reaction yield.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1APTS (10)H₂O24Trace
2-Ethanol2410
3HClEthanol2445
4Acetic acidEthanol2410
5PiperidineEthanol24Trace
6APTS (10)CH₃CN2450
7APTS (10)Ethanol2485
Data adapted from a study on the synthesis of baranlab.orgorganic-chemistry.orgacs.orgtriazolo[4,3-a]pyrimidines, demonstrating the principles of reaction optimization. researchgate.net

Catalytic Strategies in Alkylpyridine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the production of alkylpyridines is no exception. Catalysts can enhance reaction rates, improve selectivity, and enable the use of milder reaction conditions. youtube.comyoutube.com

Crystalline aluminosilicate (B74896) zeolites, such as ZSM-5, have been employed as catalysts for the synthesis of pyridine and alkylpyridines from the reaction of ammonia with aldehydes or ketones. google.com These catalysts have shown improved selectivity and stability compared to earlier materials. google.com The silica (B1680970) to alumina (B75360) ratio and the constraint index of the zeolite are key parameters that influence its catalytic activity. google.com

Transition metal catalysts are also widely used in pyridine synthesis. For example, cobalt-mediated [2+2+2] cycloaddition reactions provide a powerful method for constructing the pyridine ring. nih.gov Palladium catalysts are often used in cross-coupling reactions to introduce alkyl groups onto a pre-formed pyridine ring. organic-chemistry.org

Biomimetic catalysts, which are synthetic catalysts that mimic the function of enzymes, represent a developing area in pyridine synthesis. researchgate.net These catalysts can offer high selectivity under mild conditions. For example, iron porphyrin-based biomimetic catalysts have been studied for oxidation reactions. researchgate.net

The following table provides examples of different catalytic strategies used in pyridine and alkylpyridine synthesis.

Catalytic StrategyCatalyst TypeExample ReactionReference
Zeolite CatalysisCrystalline Aluminosilicate (e.g., ZSM-5)Ammonia + Aldehyde/Ketone → Pyridine/Alkylpyridine google.com
Transition Metal CatalysisCobalt Complex[2+2+2] Cycloaddition of Alkynes and Nitriles nih.gov
Transition Metal CatalysisPalladium ComplexCross-coupling of Halopyridines with Alkylating Agents organic-chemistry.org
Blocking Group-Directed CatalysisMaleate-derived blocking groupMinisci-type C-4 alkylation of pyridines nih.gov
PhotocatalysisIridium-based photosensitizerHydroarylation of Halopyridines with Alkenes nih.gov
Biomimetic CatalysisIron Porphyrin ComplexOxidation of Pyridine Derivatives researchgate.net

Heterogeneous Catalysis

Heterogeneous catalysis is the dominant method for the large-scale industrial production of simple alkylpyridines. These processes typically involve gas-phase reactions where reactants are passed over a solid catalyst at elevated temperatures. The Chichibabin pyridine synthesis, which condenses aldehydes and/or ketones with ammonia, is a classic example of this approach. epa.gov For the synthesis of this compound, the common feedstocks are acetaldehyde, formaldehyde, and ammonia. epa.govorgsyn.org

The choice of catalyst is critical for maximizing yield and selectivity. While traditional catalysts included alumina or amorphous silica-alumina, modern processes heavily rely on zeolite catalysts due to their well-defined pore structures, which impart shape selectivity. epa.govgoogle.comacsgcipr.org Pentasil zeolites, particularly ZSM-5, have been shown to be highly effective. epa.govgoogle.com The shape-selective nature of ZSM-5 can favor the formation of smaller, more valuable pyridines over larger, more complex products. epa.gov

To further enhance performance, these zeolite catalysts are often modified with metal cations. Research has shown that treating ZSM-5 with metals such as lead (Pb), cobalt (Co), or zinc (Zn) can significantly increase the total yield of pyridine bases compared to unmodified silica-alumina catalysts. epa.govgoogle.com Other catalytic systems for producing alkyl-substituted pyridines include cobalt or nickel aluminum phosphates, which are effective for the vapor-phase reaction of aliphatic aldehydes with ammonia. google.com The reaction is typically carried out in a fixed-bed or fluidized-bed reactor at temperatures between 400°C and 450°C. google.com

Table 1: Comparison of Heterogeneous Catalysts in Alkylpyridine Synthesis

Catalyst SystemReactantsTypical ProductsKey Advantages
Metal-treated ZSM-5 (e.g., Pb, Co, Tl)Acetaldehyde, Formaldehyde, AmmoniaPyridine, PicolinesHigh total yield, shape selectivity for smaller pyridines. epa.gov
Zinc-modified Zeolite (ZSM-5/ZSM-11)C₂-C₅ Aldehydes/Ketones, AmmoniaPyridine, AlkylpyridinesHigh yield of pyridine and its derivatives. google.com
Cobalt/Nickel Aluminum PhosphateC₃-C₁₂ Alkanals, AmmoniaAlkyl-substituted pyridinesEffective for a range of aliphatic aldehydes. google.com
Cadmium Oxide (CdO) on KaolinAcetylene (B1199291), Ammonia2- and 4-MethylpyridineHigh yield of methylpyridines at ~420°C. semanticscholar.org

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity and milder reaction conditions, although it is less common for the de novo synthesis of the pyridine ring from simple aldehydes and ammonia. Instead, homogeneous catalysts are more frequently employed in the selective functionalization of a pre-existing pyridine ring.

These methods are particularly valuable for introducing or modifying substituents at specific positions, which is a key challenge in synthesizing complex pyridine derivatives. For instance, various transition-metal complexes are used for C-H activation, allowing for the direct attachment of alkyl or aryl groups to the pyridine core. While this article's scope does not cover functionalization in depth, it is important to note that homogeneous catalysis is a primary tool for creating derivatives of compounds like this compound.

Nanocatalysis Approaches

Nanocatalysis, which utilizes catalyst particles in the 1-100 nm size range, bridges the gap between homogeneous and heterogeneous catalysis. Nanocatalysts offer a high surface-area-to-volume ratio, leading to increased reaction rates, and can be designed for easy separation and recycling, a key principle of green chemistry. researchgate.net

In the context of pyridine synthesis, nanocatalysts, particularly magnetically recoverable nanoparticles, have been employed in multicomponent reactions to produce highly substituted pyridine derivatives. nih.gov For example, magnetic nanoparticles coated with a catalytic layer (e.g., basic, acidic, or metallic) can be used to facilitate the reaction and then be easily removed from the reaction mixture using an external magnet. nih.gov This simplifies product purification and allows the catalyst to be reused, reducing waste and cost.

Specific examples include the use of Fe₃O₄@SiO₂ core-shell nanoparticles functionalized with copper (II) complexes to catalyze the synthesis of pyrano[2,3-b]pyridine derivatives. nih.gov While direct synthesis of this compound using nanocatalysts is not widely reported, the principles are applicable. The synthesis of platinum nanoparticles, which are then immobilized on silica nanospheres and assembled into larger porous microparticles, demonstrates a sophisticated approach to creating hierarchical catalyst structures that show excellent activity in reactions like aldehyde oxidation and could be adapted for pyridine synthesis. nih.gov

Metal-Free Catalysis

Metal-free catalytic systems are gaining attention as they avoid the cost, toxicity, and potential for product contamination associated with heavy metals. The classic Hantzsch pyridine synthesis is a well-known multi-component reaction that falls into this category. It typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate, without the need for a metal catalyst. wikipedia.org

The initial product is a 1,4-dihydropyridine (B1200194), which must be subsequently oxidized to form the aromatic pyridine ring. wikipedia.org While effective, the traditional Hantzsch synthesis has drawbacks, such as long reaction times and harsh conditions. wikipedia.org Furthermore, it is best suited for producing symmetrically substituted pyridines, making it less straightforward for preparing asymmetrically substituted compounds like this compound.

Modern advancements have sought to improve upon these classic methods. For instance, the use of mechanochemistry, specifically ball-milling with activated magnesium metal, has been shown to drive the highly regioselective C-4 alkylation of pyridines. organic-chemistry.org Although this method uses a metal reagent (magnesium), it avoids transition-metal catalysts and proceeds via a distinct radical-radical coupling pathway. organic-chemistry.org

Control of Regioselectivity and Stereoselectivity in this compound Synthesis

The compound this compound is achiral, so stereoselectivity is not a factor in its direct synthesis. However, the control of regioselectivity —ensuring the ethyl and methyl groups are at the C-4 and C-2 positions, respectively—is of paramount importance. Direct functionalization of the pyridine ring often leads to a mixture of isomers, particularly at the C-2 and C-4 positions. Therefore, significant research has focused on developing methods to achieve high regioselectivity.

One of the major challenges is the selective alkylation at the C-4 position of a pyridine ring. nih.gov Several advanced strategies have been developed to address this:

Blocking Groups: A simple maleate-derived blocking group can be attached to the pyridine nitrogen. This directs a subsequent Minisci-type decarboxylative alkylation to occur exclusively at the C-4 position. The blocking group can be easily removed afterward, providing a practical and scalable route to C-4 alkylated pyridines. nih.govchemrxiv.org

Electroreduction: An electroreductive method, assisted by chlorotrimethylsilane, has been shown to achieve highly selective C-4 alkylation of pyridine derivatives with alkyl bromides under mild conditions. This process involves a temporary dearomatization to a 1,4-difunctionalized intermediate, which re-aromatizes upon exposure to air. chemrxiv.org

Control of Reagent Aggregation: The regioselectivity of pyridine alkylation can be controlled by the aggregation state of the organometallic reagent. For example, when using alkyllithium reagents, tetrameric clusters have been found to favor C-4 alkylation, whereas dimeric clusters preferentially lead to C-2 alkylation. This demonstrates that reaction conditions that modulate the reagent's structure can be used to direct the regiochemical outcome. acs.org

Mechanochemistry: As mentioned previously, the use of mechanochemically activated magnesium metal with alkyl halides provides excellent regioselectivity for C-4 alkylation, proceeding through a radical-radical coupling mechanism. organic-chemistry.org This method is notable for its operational simplicity and avoidance of transition-metal catalysts. organic-chemistry.org

Table 2: Modern Methods for Regiocontrolled C-4 Alkylation of Pyridines

MethodKey Reagents/ConditionsMechanism/PrincipleKey Advantages
Blocking Group StrategyMaleate-derived blocking group, Minisci reaction conditions (e.g., AgNO₃, (NH₄)₂S₂O₈)The blocking group sterically or electronically directs the incoming radical to the C-4 position.Excellent regioselectivity, scalable, operationally simple. nih.govchemrxiv.org
Silane-Assisted ElectroreductionAlkyl bromide, Chlorotrimethylsilane, ElectrolysisFormation of a 1,4-dihydropyridine intermediate that re-aromatizes.Mild conditions, high C-4 selectivity, broad substrate scope. chemrxiv.org
Alkyllithium Cluster ControlAlkyllithium, 1,1-diborylalkanes, specific solvents (e.g., DME vs. THF/toluene)Tetrameric alkyllithium clusters favor C-4 attack; dimeric clusters favor C-2.Tunable regioselectivity based on reaction conditions. acs.org
Mechanochemical ActivationMagnesium(0) metal, Alkyl halide, Ball-millingIn situ generation of a C-4 pyridine radical that couples with an alkyl radical.High C-4 regioselectivity, avoids transition metals and dry solvents. organic-chemistry.org

Green Chemistry Principles in the Synthesis of Alkylpyridines

The twelve principles of green chemistry provide a framework for designing chemical processes that are more sustainable, safer, and environmentally benign. The synthesis of alkylpyridines is an area where these principles are increasingly being applied.

Catalysis: The shift from stoichiometric reagents to catalytic ones is a core green principle. The widespread use of heterogeneous catalysts (like zeolites) and the development of recoverable nanocatalysts for pyridine synthesis exemplify this, as catalysts increase efficiency and reduce waste. epa.govacsgcipr.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Multi-component reactions, such as the Hantzsch synthesis or the Chichibabin synthesis, are inherently more atom-economical as they combine several simple molecules into a more complex product in a single step. acsgcipr.orgwikipedia.org

Use of Renewable Feedstocks: Traditionally, pyridine synthesis relies on petrochemical-derived aldehydes. There is growing interest in using bio-renewable feedstocks. For instance, research has demonstrated the production of pyridines from glycerol (B35011) (a byproduct of biodiesel production) and ammonia over zeolite catalysts. prepchem.com

Safer Solvents and Auxiliaries: Many modern synthetic methods aim to reduce or eliminate the use of hazardous organic solvents. The development of solvent-free reactions, often facilitated by mechanochemistry or the use of solid catalysts, is a significant step forward. nih.govorganic-chemistry.org Additionally, performing reactions in safer solvents like water or using techniques like microwave irradiation in aqueous micellar solutions for the Hantzsch synthesis improves the environmental profile of the process. nih.govwikipedia.org

Waste Prevention: The best way to handle waste is to prevent its formation in the first place. The use of highly selective catalysts that minimize byproduct formation and the development of recyclable catalysts (like magnetic nanocatalysts) are key strategies for waste prevention in pyridine synthesis. nih.gov

By integrating these principles, the chemical industry aims to develop manufacturing processes for compounds like this compound that are not only economically viable but also environmentally responsible. mt.com

Chemical Reactivity and Reaction Mechanisms of 4 Ethyl 2 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution (EAS) on pyridine and its derivatives is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. scranton.edu This deactivation makes the pyridine ring less nucleophilic. The nitrogen atom also tends to be protonated or coordinate with the electrophile's catalyst under the acidic conditions often used for EAS, further deactivating the ring. However, the presence of electron-donating alkyl groups, such as the methyl and ethyl groups in 4-ethyl-2-methylpyridine, can help to increase the electron density of the ring, making substitution more feasible. The directing effects of these groups and the nitrogen atom determine the position of substitution.

Nitration Studies

The nitration of substituted pyridines typically requires harsh conditions. For this compound, the directing effects of the alkyl groups (ortho, para-directing) and the deactivating effect of the nitrogen atom must be considered. The 2- and 4-positions are occupied, leaving the 3-, 5-, and 6-positions available for substitution. The 3- and 5-positions are meta to the nitrogen and are the most likely sites for nitration, as the deactivating effect of the nitrogen is less pronounced at these positions.

While specific studies on the nitration of this compound are not extensively detailed in the provided results, the nitration of a related compound, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, was achieved, indicating that nitration of substituted pyridine rings is possible. researchgate.net

Sulfonation Investigations

Sulfonation of pyridine derivatives is also a challenging transformation. The reaction often requires high temperatures and fuming sulfuric acid. The position of sulfonation on this compound would be predicted to occur at the 3- or 5-position, similar to nitration.

Halogenation Reactions

Halogenation of alkyl-substituted benzenes can occur either on the aromatic ring or on the alkyl side-chain, depending on the reaction conditions. vedantu.com For this compound, halogenation in the presence of a Lewis acid catalyst would favor substitution on the pyridine ring, likely at the 3- or 5-position. In contrast, radical halogenation, initiated by UV light or heat, would favor substitution on the ethyl group, particularly at the benzylic position (the carbon atom attached to the pyridine ring), due to the stability of the resulting benzylic radical. youtube.com

Nucleophilic Substitution Reactions and their Mechanisms

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the positions ortho and para to the nitrogen atom. youtube.com This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. In this compound, the 2- and 4-positions are already substituted. However, if a good leaving group is present at one of these positions, nucleophilic substitution can occur.

The mechanism of SNAr reactions on pyridinium (B92312) ions has been studied, revealing that the rate-determining step can vary. nih.gov For some substrates, the addition of the nucleophile is rate-determining, while for others, the deprotonation of the addition intermediate is the slow step. nih.gov The reactivity order of leaving groups can also differ from that observed in typical SNAr reactions of activated aryl halides. nih.gov

Oxidation and Reduction Chemistry of this compound

The alkyl side chains of this compound are susceptible to oxidation. For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid yields nicotinic acid. wikipedia.org This suggests that under similar strong oxidizing conditions, the ethyl and methyl groups of this compound could be oxidized to carboxylic acids. The oxidation of methylpyridines to pyridine carboxylic acids has been systematically studied, providing a basis for predicting the products of such reactions. acs.org

Ruthenium ion-catalyzed oxidation is another method that has been applied to compounds like this compound. cookechem.com Additionally, a metal-free aerobic oxidation method has been developed for aryl α-halo esters to yield aryl α-keto esters, a reaction catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), a pyridine derivative. acs.org This highlights the catalytic potential of pyridine-based structures in oxidation reactions.

Reduction of the pyridine ring can also be achieved, typically through catalytic hydrogenation. This process would convert the aromatic pyridine ring into a piperidine (B6355638) ring.

Derivatization Strategies for this compound

Derivatization of this compound can be achieved through various reactions targeting either the pyridine ring or the alkyl substituents.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.

Functionalization of Alkyl Groups: The ethyl and methyl groups can be functionalized. For example, as mentioned in the halogenation section, radical bromination can introduce a bromine atom onto the ethyl group. vedantu.comyoutube.com This halogenated derivative can then undergo further substitution reactions.

Coupling Reactions: The pyridine ring can be involved in various coupling reactions. For instance, amide formation can be achieved by first converting a carboxylic acid derivative of the pyridine to an amide using coupling agents.

Formation of Pyridinium Salts: The nitrogen atom can be alkylated to form a pyridinium salt. For example, 2-fluoro-1-methylpyridinium p-toluenesulfonate is used as a derivatization reagent for vitamin D metabolites. nih.gov This strategy introduces a positive charge and can be used to modify the properties of the molecule for analytical purposes. nih.gov

Functional Group Interconversions at the Ethyl and Methyl Positions

The ethyl and methyl groups of this compound can undergo functionalization, primarily at the benzylic positions, which are the carbon atoms directly attached to the pyridine ring. These positions are activated due to their ability to stabilize reaction intermediates, such as radicals, through resonance with the aromatic ring.

Oxidation of Alkyl Side Chains: Strong oxidizing agents can convert the alkyl side chains of this compound into carboxylic acid groups. When treated with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid, the benzylic carbon of the ethyl or methyl group is oxidized. libretexts.orglibretexts.org For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom, a condition met by both the ethyl and methyl groups in this molecule. libretexts.orglumenlearning.com The entire alkyl chain, regardless of its length, is cleaved, and the benzylic carbon is oxidized to form a carboxylic acid. For instance, oxidation of the ethyl group results in the formation of 2-methylpyridine-4-carboxylic acid, while oxidation of the methyl group would yield 4-ethylpyridine-2-carboxylic acid. If both groups are oxidized, it leads to pyridine-2,4-dicarboxylic acid.

Benzylic Halogenation: The benzylic positions of the ethyl and methyl groups are also susceptible to radical halogenation. A common reagent for this transformation is N-bromosuccinimide (NBS), often used in the presence of a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄). lumenlearning.com This reaction proceeds via a free radical mechanism, where a benzylic hydrogen is abstracted to form a resonance-stabilized benzylic radical. This radical then reacts with bromine generated from NBS to form the benzylic bromide. This allows for the selective introduction of a halogen, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, further diversifying the functionality of the side chains.

Table 1: Functional Group Interconversions at Alkyl Positions

Reaction Type Reagent(s) Position(s) Affected Product Functional Group
Side-Chain Oxidation KMnO₄, H₂O, Heat Ethyl and/or Methyl Carboxylic Acid
Benzylic Bromination N-Bromosuccinimide (NBS), Initiator Ethyl and/or Methyl Benzylic Bromide

Transformations of the Pyridine Nucleus (e.g., Dearomatization, Ring Expansion)

The aromatic pyridine nucleus is generally stable but can be induced to undergo transformations that disrupt its aromaticity.

Dearomatization Reactions: Dearomatization of the pyridine ring is a key strategy for synthesizing partially saturated nitrogen heterocycles like dihydropyridines and piperidines. nih.gov Due to the inherent stability of the aromatic system, the pyridine ring typically requires activation to undergo nucleophilic attack. mdpi.commdpi.com Common strategies involve the N-functionalization of the pyridine nitrogen to form a more electrophilic pyridinium salt. mdpi.commdpi.com

Reduction: N-substituted pyridinium salts can be selectively reduced to form 1,2- or 1,4-dihydropyridines. nih.gov For example, reduction with sodium borohydride (B1222165) can yield dihydropyridine (B1217469) derivatives. nih.gov More recently, metal-free methods using amine boranes have been developed for the mild and selective reduction of activated pyridines. nih.gov

Nucleophilic Addition: The activation of the pyridine ring allows for the addition of various nucleophiles. For instance, chiral copper complexes can catalyze the enantioselective C-4 regioselective addition of styrenes to pyridines in the presence of a silane, leading to unstable N-silyl-1,4-dihydropyridines. mdpi.comacs.org

Ring Expansion: While less common than reactions on the ring or side chains, ring expansion of pyridines to seven-membered rings (azepines) has been reported. One such method involves an iodine-mediated reaction that proceeds through the formation of iodinated intermediates, leading to the opening of the six-membered ring and subsequent formation of an azepine structure. acs.org Another conceptual approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which can be rearranged to form highly substituted pyridines, demonstrating a pathway to construct the pyridine ring that could be conceptually reversed for a ring-opening or expansion context. nih.govorganic-chemistry.org

Table 2: Transformations of the Pyridine Nucleus

Transformation Method Reagents/Conditions Product Type
Dearomatization Reduction of activated pyridine Sodium Borohydride, Amine Borane Dihydropyridine
Dearomatization Catalytic Nucleophilic Addition Copper catalyst, Silane, Styrene Dihydropyridine
Ring Expansion Iodine-Mediated Rearrangement Iodine, Air Azepine

Quaternization Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it nucleophilic and basic. This allows it to react with electrophiles, most notably alkyl halides, in a process known as quaternization.

Menshutkin Reaction: The reaction of a tertiary amine, such as this compound, with an alkyl halide to form a quaternary ammonium (B1175870) salt is known as the Menshutkin reaction. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. tue.nlmdpi.com The pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion, which becomes the counter-ion to the resulting pyridinium cation. tue.nlnih.gov

The rate of the Menshutkin reaction is influenced by several factors:

Alkyl Halide: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Benzylic, allylic, and α-carbonylated alkyl halides are particularly effective reactants due to the stabilization of the SN2 transition state. wikipedia.org

Solvent: Polar aprotic solvents are favored as they help to stabilize the charged transition state and solvate the resulting ions. mdpi.com

Steric Hindrance: Increased steric bulk on either the pyridine ring or the alkyl halide can slow down the reaction rate, consistent with the SN2 mechanism. mdpi.com

This reaction is a fundamental method for preparing pyridinium salts, which have a wide range of applications. rsc.org For this compound, reaction with an alkyl halide like methyl iodide would yield 4-ethyl-1,2-dimethylpyridinium iodide.

Table 3: Quaternization of this compound

Alkylating Agent Product Name
Methyl Iodide (CH₃I) 4-Ethyl-1,2-dimethylpyridinium Iodide
Ethyl Bromide (CH₃CH₂Br) 1,4-Diethyl-2-methylpyridinium Bromide
Benzyl Chloride (C₆H₅CH₂Cl) 1-Benzyl-4-ethyl-2-methylpyridinium Chloride

Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 2 Methylpyridine

Vibrational Spectroscopy for Molecular Fingerprinting (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and obtaining a unique "molecular fingerprint." The vibrational modes of 4-Ethyl-2-methylpyridine are characteristic of its aromatic core and aliphatic substituents.

The infrared spectrum of substituted pyridines is marked by several key absorption bands. msu.edu The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine (B92270) ring are observed in the 1600-1400 cm⁻¹ region. msu.edu The presence of the methyl and ethyl groups introduces C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl and ethyl groups are expected in the 2985-2870 cm⁻¹ range. Furthermore, characteristic C-H bending vibrations for the alkyl groups would be found around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Raman spectroscopy provides complementary information. The ring breathing vibrations of the pyridine moiety, which are often weak in the IR spectrum, can be strong in the Raman spectrum. For pyridine derivatives, these modes are typically observed in the 990-1050 cm⁻¹ region. A detailed analysis of both IR and Raman spectra allows for a complete assignment of the vibrational modes of this compound. nih.govresearchgate.net

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch 2985-2870
C=C/C=N Ring Stretch 1600-1400
CH₃ Asymmetric Bend ~1465
CH₃ Symmetric Bend ~1375

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity and Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in ¹H and ¹³C NMR spectra, the complete structure of this compound can be mapped out.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents. The aromatic region will display signals for the three protons on the pyridine ring. The proton at the C6 position is expected to be the most downfield due to its proximity to the nitrogen atom. The protons at the C3 and C5 positions will appear at slightly higher fields. The coupling between these adjacent protons will result in characteristic splitting patterns, likely doublets and a triplet, allowing for their unambiguous assignment. researchgate.net

The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons, due to coupling with the methylene protons. The methyl group at the C2 position will appear as a singlet, as it has no adjacent protons to couple with. The integration of these signals will correspond to the number of protons in each unique environment (1:1:1 for the aromatic protons, 2 for the methylene, 3 for the ethyl's methyl, and 3 for the C2-methyl). chemicalbook.comchemicalbook.comspectrabase.com

Table 2: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 8.3-8.5 d ~5
H-3 6.9-7.1 s -
H-5 6.9-7.1 d ~5
-CH₂- (ethyl) 2.6-2.8 q ~7.5
-CH₃ (ethyl) 1.2-1.4 t ~7.5

The ¹³C NMR spectrum of this compound will show distinct signals for each of the eight carbon atoms in the molecule, as they are all in unique chemical environments. The carbons of the pyridine ring will resonate in the downfield region (typically 120-160 ppm). The C2 and C6 carbons, being adjacent to the electronegative nitrogen atom, are expected to be the most downfield. The presence of the alkyl substituents will also influence the chemical shifts of the ring carbons. hmdb.cachemicalbook.com

The carbon of the methyl group at C2 will appear in the aliphatic region, as will the carbons of the ethyl group. The methylene carbon of the ethyl group will be more downfield than the methyl carbon of the same group.

Table 3: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 157-160
C-6 148-150
C-4 145-148
C-3 122-125
C-5 120-123
-CH₂- (ethyl) 28-32
-CH₃ (at C2) 23-26

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, with a molecular formula of C₈H₁₁N, the expected nominal molecular weight is 121 g/mol . cookechem.com The mass spectrum will show a molecular ion peak (M⁺) at m/z 121.

The fragmentation of this compound will be characteristic of alkylpyridines. A common fragmentation pathway is the benzylic cleavage, leading to the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a prominent peak at m/z 106 (M-15). This fragment can then undergo further rearrangements and fragmentation. Another likely fragmentation is the loss of the entire ethyl group, giving a peak at m/z 92. The pyridine ring itself is relatively stable, but can undergo cleavage to produce smaller charged fragments. libretexts.orgaip.orgmiamioh.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
121 [M]⁺
106 [M - CH₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like pyridine exhibit characteristic absorptions in the UV region. Pyridine itself shows two main absorption bands: a strong π → π* transition around 200 nm and a weaker n → π* transition around 260 nm. uzh.chslideshare.netyoutube.comlibretexts.org

For this compound, the presence of alkyl substituents on the pyridine ring is expected to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. Therefore, the π → π* and n → π* transitions for this compound are anticipated to occur at slightly longer wavelengths. The exact positions of these maxima can be influenced by the solvent used for the measurement. researchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition Predicted λₘₐₓ (nm)
π → π* ~200-220

X-ray Crystallography for Solid-State Molecular Conformation and Packing (for crystalline derivatives)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of this compound itself might be challenging, the analysis of its crystalline derivatives can offer valuable insights into its conformational preferences and packing arrangements.

For instance, the crystal structure of a metal complex containing 4-ethylpyridine (B106801) as a ligand reveals the geometry of the coordinated pyridine ring. whiterose.ac.uk Similarly, the analysis of crystalline salts or co-crystals of this compound would detail how the molecule arranges itself in a crystal lattice, highlighting intermolecular forces such as hydrogen bonding (if applicable) and π-π stacking interactions between the pyridine rings. researchgate.net These interactions are crucial for understanding the supramolecular chemistry of this compound.

Table 6: List of Compounds Mentioned

Compound Name
This compound
Pyridine
2-methylpyridine (B31789)
4-ethylpyridine
5-ethyl-2-methylpyridine (B142974)
2-Picoline
Nicotinic acid
2,5-pyridinedicarboxylic acid
Paraldehyde (B1678423)
Acetaldehyde (B116499)
Ammonia (B1221849)
2-ethylpyridine-4-carbothioamide
4-methoxy-4-methyl-2-pentanone
(E)-N′-(thiophen-2-ylmethylene) nicotinohydrazide
m-xylene-4-sulphonic acid
1-methyl-2-ethyl-3- propylcyclobutane
2-ethyl-3-n- butylthiolane
2,3-dihydrothiophenes
2,5-dihydrothiophenes
Azetidines
Aziridines
Thietanes
Vanillin
1,1,2-trichloroethane
Ethyl acetate (B1210297)
Methyl acetate
2-hexanone
Pentan-3-one
2-methylbutane
Pentane
NAD⁺
Beta-carotene
Quinone
Chlorophyll
Aspirin
2,4-dinitrophenylhydrazone
2,20:4,400:40,4000-Quaterpyridine
Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo uzh.chresearchgate.netthiazolo[3,2-a]pyrimidine-3-carboxylate
Ethyl 2,4-diaminopyrimidine-5-carboxylate
2-ETHYL-4-METHOXY-6-METHYLPYRIMIDINE
(4-Ethyl-6-methylpyrimidin-2-yl)methylamine
6-ETHYL-2,4-DIMETHYLPYRIDINE
4-Methylpyridine
3-ETHYL-4-METHYLPYRIDINE
4-(Ethylaminomethyl)pyridine
2-Methylisonicotinic acid ethyl ester hydrochloride
4-Methoxybenzaldehyde
4-Ethylphenol
4-(2-Methylamino)ethyl)pyridine
Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate
ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4- tetrahydropyrimidine-5-carboxylate
ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2- oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate
Ethyl 4-hydroxymethyl-2-methylpyridine-5-carboxylate
furo[3,4-c]pyridin-3(1H)-one
thiophene-2-carboxaldehyde
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide
ortho-toluylchloride
2-amino-4-picoline
4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide
2,4,6-Tri-tert-butylpyridine
Mefloquine Hydrochloride
Thiostrepton
Pyridine, 2-ethyl-4-methyl-
Pyridine, 5-ethyl-2-methyl-
4-vinylpyridine
thiophenes
2-Picoline, 5-ethyl-
Aldehydecollidine
Aldehydine
Aldehydkollidin
MEP
2-Methyl-5-ethylpyridine
3-Ethyl-6-methylpyridine
5-Ethyl-α-picoline
5-Ethyl-2-picoline
6-Methyl-3-ethylpyridine

Computational Chemistry and Theoretical Studies of 4 Ethyl 2 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. A theoretical examination of 4-Ethyl-2-methylpyridine using DFT would provide fundamental insights into its structure and chemical behavior.

Molecular Geometry Optimization

The first step in a computational study involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process minimizes the energy of the molecule to find its most favorable conformation. For this compound, this would involve calculating the precise bond lengths, bond angles, and dihedral angles between the atoms of the pyridine (B92270) ring and its ethyl and methyl substituents. While general bond lengths for pyridine derivatives are known, specific values for this compound are not documented in the available search results.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. A detailed DFT study would calculate the specific energy values of the HOMO and LUMO for this compound and visualize their spatial distribution to predict sites of electrophilic and nucleophilic attack. However, no specific HOMO-LUMO energy gap values for this compound were found.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It helps in identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, an EPS map would likely show a region of negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for protonation and other electrophilic interactions. The specific positive and negative potential values on the surface, which are critical for a quantitative understanding, are not available in the searched literature.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the step-by-step pathways of chemical reactions, providing information on the energy changes and structures of transient species.

Transition State Theory and Reaction Kinetics Modeling

Transition State Theory is a fundamental concept used to understand and predict the rates of chemical reactions. It postulates the existence of a high-energy transition state that reactants must pass through to become products. Computational modeling can identify the geometry and energy of this transition state, which is crucial for calculating the activation energy and, consequently, the reaction rate constant. For reactions involving this compound, such as its synthesis or subsequent transformations, identifying the transition states would be key to understanding the reaction kinetics. Specific kinetic models or transition state analyses for this compound were not found.

Thermochemical Properties of Reaction Pathways

Beyond identifying the transition states, quantum chemical calculations can determine the thermochemical properties of all species involved in a reaction pathway, including reactants, intermediates, transition states, and products. This includes calculating changes in enthalpy, entropy, and Gibbs free energy for each step. Such data would provide a comprehensive energy profile of a reaction, indicating whether it is thermodynamically favorable and what the energy barriers are for each step. Unfortunately, no studies detailing the thermochemical properties of reaction pathways for this compound could be located.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for understanding its conformational flexibility and non-covalent interactions.

The primary focus of conformational analysis for this molecule would be the rotation around the single bond connecting the ethyl group to the pyridine ring. This rotation gives rise to different spatial arrangements, or conformers, which can influence the molecule's physical properties and its interactions with its environment. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations.

Intermolecular interactions are crucial for understanding the behavior of this compound in condensed phases. MD simulations can model how a molecule of this compound interacts with other molecules of the same kind or with different molecules, such as solvents. These simulations can elucidate the nature and strength of intermolecular forces, including van der Waals forces and potential hydrogen bonding (if interacting with protic solvents). Such studies are fundamental for predicting properties like boiling point, solubility, and miscibility.

Table 1: Potential Torsional Angles for Conformational Analysis of this compound This table is illustrative and represents the type of data that would be generated from a molecular dynamics study.

Dihedral Angle (C-C-C-N)Relative Energy (kcal/mol)Population (%)
0° (Eclipsed)HighLow
60° (Gauche)LowHigh
120° (Eclipsed)HighLow
180° (Anti)LowestHighest

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to non-biological properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific property. uwec.edupharmdbm.com While often used for biological activity, QSAR can also be applied to non-biological, physicochemical properties (this is then often called QSPR - Quantitative Structure-Property Relationship). mdpi.com

For this compound, a QSAR/QSPR model could be developed to predict various physical properties. This would require a dataset of structurally related pyridine derivatives with experimentally determined values for the property of interest. Molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, would be calculated for each compound in the dataset.

Relevant descriptors for a non-biological QSAR model of pyridine derivatives could include:

Topological descriptors: Molecular weight, atom count, bond count.

Electronic descriptors: Dipole moment, polarizability, partial charges on atoms.

Geometrical descriptors: Molecular surface area, molecular volume.

Once the descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the property. Such a model for this compound could predict properties like boiling point, refractive index, or retention time in chromatography. However, a specific QSAR study for the non-biological properties of this compound has not been identified in the surveyed literature.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies This table lists descriptor types that would be relevant for a QSPR study of this compound.

Descriptor ClassExample DescriptorsProperty Predicted
ConstitutionalMolecular Weight, Number of N atomsBoiling Point, Density
TopologicalWiener Index, Kier Shape IndicesChromatographic Retention Time
Quantum-ChemicalHOMO/LUMO energies, Dipole MomentRefractive Index, Polarizability

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.netresearchgate.net These theoretical predictions can be correlated with experimental spectra to confirm molecular structures and assign spectral bands to specific molecular vibrations or electronic transitions.

For this compound, DFT calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netresearchgate.net

Vibrational Spectra (IR and Raman): Theoretical calculations can determine the frequencies and intensities of the vibrational modes of the molecule. These modes include stretching and bending of the C-H, C-C, and C-N bonds, as well as vibrations of the pyridine ring. Comparing the calculated spectrum with an experimental one can provide a detailed assignment of the observed peaks. nih.govresearchgate.netosti.gov

NMR Spectra (¹H and ¹³C): The chemical shifts of the hydrogen and carbon atoms can be calculated. These shifts are highly sensitive to the local electronic environment of each nucleus. A comparison between theoretical and experimental NMR spectra is a powerful tool for structure elucidation and confirmation.

While experimental spectra for pyridine derivatives are available, detailed computational studies that predict and correlate the full spectra of this compound are not prevalent in the literature. Such a study would be a valuable contribution to the spectroscopic characterization of this compound.

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes to show how theoretical and experimental data would be compared. Actual values require experimental measurement and computational analysis.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2 (Pyridine)Data not availableData not available
C3 (Pyridine)Data not availableData not available
C4 (Pyridine)Data not availableData not available
C5 (Pyridine)Data not availableData not available
C6 (Pyridine)Data not availableData not available
Methyl CarbonData not availableData not available
Ethyl CH₂Data not availableData not available
Ethyl CH₃Data not availableData not available

Environmental Fate and Degradation of 4 Ethyl 2 Methylpyridine

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that chemically transform the compound. For 4-Ethyl-2-methylpyridine, the most significant of these processes occurs in the atmosphere, while its breakdown through light or water in other environments is less pronounced.

In the atmosphere, this compound is subject to degradation primarily through oxidation by photochemically-produced hydroxyl (OH) radicals. These highly reactive radicals are a major sink for many volatile organic compounds in the troposphere. The rate of this reaction is a critical factor in determining the atmospheric lifetime of the compound.

Calculations based on structure-activity relationships provide an estimated rate constant for the vapor-phase reaction of 5-ethyl-2-picoline (an isomer of this compound) with hydroxyl radicals. This rate constant can be used to estimate the compound's atmospheric half-life.

Table 1: Estimated Atmospheric Oxidation of 5-Ethyl-2-picoline by Hydroxyl Radicals

Parameter Value Method
Rate Constant 2.74 x 10⁻¹² cm³/molecule-sec Calculated
Atmospheric Half-life ~6 days Calculated (assuming an average atmospheric OH concentration of 5 x 10⁵ radicals/cm³)

This estimated half-life suggests that this compound released into the atmosphere will be degraded relatively quickly, preventing long-range transport and accumulation. The degradation process is initiated by the abstraction of a hydrogen atom from the ethyl or methyl group or addition of the OH radical to the pyridine (B92270) ring.

Direct photolysis is a degradation process where a chemical absorbs solar radiation, leading to its transformation. csbsju.edunih.gov For this to occur, the compound must absorb light at wavelengths present in sunlight at the Earth's surface (greater than 290 nm). While phototransformation is a potential abiotic degradation pathway for some organic pollutants in aquatic environments, specific data on the direct photochemical transformation of this compound in aqueous systems is not extensively documented in scientific literature. nih.gov The limited contribution of direct photolysis for many pollutants in natural waters is often due to quenching effects by dissolved organic matter or the predominance of other degradation processes like biodegradation. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. This compound is not expected to undergo hydrolysis in the environment. This stability is due to the absence of functional groups, such as esters or amides, that are susceptible to hydrolysis under typical environmental pH and temperature conditions.

Biotic Degradation Pathways by Microorganisms

The primary mechanism for the removal of this compound from soil and water is biodegradation by microorganisms. tandfonline.com Various bacteria have demonstrated the ability to utilize alkylpyridines as a source of carbon, nitrogen, and energy. nih.gov

Microbial communities in both soil and aquatic environments have been shown to degrade alkylpyridines. nih.govresearchgate.net The structure of the alkylpyridine, including the number and position of the alkyl groups, significantly influences its biodegradability. nih.gov Studies on mixed bacterial cultures from polluted environments have revealed that the initial step in the aerobic degradation of 4-ethylpyridine (B106801) is often hydroxylation of the pyridine ring. oup.comoup.com This enzymatic introduction of a hydroxyl group makes the ring more susceptible to subsequent cleavage and mineralization into carbon dioxide, ammonia (B1221849), and biomass. nih.gov

In subsurface sediments, several bacterial strains have been isolated that can degrade various alkylpyridine isomers. nih.gov Similarly, bacteria capable of degrading these compounds are found in aquatic environments, particularly in areas contaminated with industrial wastewater. oup.comoup.comnih.gov

Specific microorganisms capable of breaking down 4-ethylpyridine have been isolated and studied in detail. These studies provide insight into the metabolic pathways involved in its degradation.

One notable example is a filamentous bacterium, identified as Pseudonocardia sp. strain M43, which was isolated from sludge. oup.comnih.gov This strain is capable of utilizing 4-ethylpyridine as its sole source of carbon, nitrogen, and energy. oup.comnih.gov During the degradation process, approximately 60% of the nitrogen from the pyridine ring is released as ammonia. oup.comnih.gov Analysis of the metabolic pathway revealed that the degradation of 4-ethylpyridine by strain M43 proceeds through an initial hydroxylation, with 2-hydroxy-4-ethylpyridine being transiently accumulated as a metabolite. oup.comoup.comnih.gov

Another genus known for its degradative capabilities is Arthrobacter. An Arthrobacter sp. isolated from subsurface sediments contaminated with pyridine derivatives was found to be capable of utilizing 2-ethylpyridine (B127773) as a primary source of carbon, nitrogen, and energy. nih.gov The degradation was accompanied by the growth of the isolate and the release of ammonium (B1175870) into the medium. nih.gov This indicates that Arthrobacter species also possess the enzymatic machinery necessary for the breakdown of alkylpyridines. researchgate.netnih.gov

Table 2: Characterization of an Isolated 4-Ethylpyridine-Degrading Microbial Strain

Characteristic Description Reference(s)
Strain Designation M43 oup.comnih.gov
Genus Pseudonocardia oup.comnih.gov
Isolation Source Sludge oup.comnih.gov
Metabolic Capability Can utilize 4-ethylpyridine as the sole source of carbon, nitrogen, and energy. oup.comnih.gov
Degradation Pathway Proceeds via initial hydroxylation. oup.comoup.comnih.gov
Key Metabolite 2-hydroxy-4-ethylpyridine oup.comoup.comnih.gov
End Products Biomass, Ammonia oup.comnih.gov

Microbial Biodegradation in Soil and Aquatic Environments

Elucidation of Metabolic Pathways and Intermediate Products

The biodegradation of this compound by microorganisms, a key process in its environmental breakdown, is understood to proceed through a series of oxidative steps. While specific studies on this compound are limited, the metabolic pathways can be inferred from research on structurally similar alkylpyridines. tandfonline.comresearchgate.net The degradation is predominantly an aerobic process, initiated by the enzymatic hydroxylation of the pyridine ring, a common strategy employed by bacteria to destabilize the aromatic structure. tandfonline.comresearchgate.netnih.govresearchgate.net

For the closely related compound 4-ethylpyridine, the degradation pathway has been shown to begin with the formation of aromatic intermediates such as 4-pyridone and its tautomeric form, 4-hydroxypyridine. mdpi.com This initial step involves the substitution of the ethyl group with a hydroxyl radical. mdpi.com Following this, the pyridine ring undergoes oxidative opening, leading to the formation of simpler, aliphatic carboxylic acids like oxalic and formic acid. mdpi.com Ultimately, these intermediates are mineralized to carbon dioxide, water, and ammonium ions. mdpi.com

Similarly, research on the degradation of pyridine and 2-methylpyridine (B31789) by Arthrobacter species reveals a pathway that results in the formation of succinic acid. asm.orgnih.gov This involves a series of enzymatic reactions catalyzed by monooxygenases and dehydrogenases that cleave the pyridine ring. asm.orgnih.gov During the breakdown of various pyridine derivatives, the nitrogen atom from the ring is typically released as ammonia or ammonium. nih.govresearchgate.net

Based on these analogous pathways, the proposed metabolic breakdown of this compound likely involves the following stages:

Initial Hydroxylation: An attack on the pyridine ring, likely at a position not occupied by the alkyl groups, to form a hydroxylated derivative.

Ring Cleavage: The hydroxylated ring is then opened through the action of dioxygenase enzymes.

Intermediate Formation: The cleavage leads to the formation of various aliphatic intermediates.

Mineralization: These simpler organic molecules are then further metabolized, eventually leading to CO2, H2O, and inorganic nitrogen.

Table 1: Identified Intermediate Products in the Degradation of Related Alkylpyridines
Original CompoundIntermediate Product(s)Research Finding
4-Ethylpyridine4-Pyridone, 4-Hydroxypyridine, Oxalic acid, Formic acidDegradation begins with the release of the ethyl group and formation of hydroxylated pyridines, followed by ring opening to form carboxylic acids. mdpi.com
PyridineSuccinic acid, Formic acid, AmmoniumDegradation by Paracoccus sp. and Bacillus involves ring cleavage leading to the formation of succinic and formic acids, with the release of nitrogen as ammonium. nih.govresearchgate.net
2-MethylpyridineSuccinic acidThe metabolic pathway in Arthrobacter sp. proceeds through ring cleavage to ultimately form succinic acid. asm.orgnih.gov

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Nutrient Availability)

The efficiency and rate of this compound biodegradation are significantly influenced by various environmental conditions. These factors affect microbial growth, enzyme activity, and the bioavailability of the compound.

pH: The pH of the environment is a critical factor. Studies on pyridine-degrading bacteria have shown that optimal degradation occurs within a neutral pH range. For instance, a Rhodococcus strain exhibited the best pyridine degradation performance at a pH of 7.0. nih.gov Another study found the optimal pH range for a different strain to be between 7 and 8. researchgate.net Extreme pH values, both acidic and alkaline, can inhibit bacterial metabolism and slow down the degradation process. researchgate.net

Temperature: Temperature directly impacts microbial metabolic rates. Research on a pyridine-degrading strain of Rhodococcus identified an optimal temperature of 30°C for degradation. nih.gov Another study reported a peak degradation rate at 37°C, with a rapid decline in efficiency at higher temperatures (42°C). researchgate.net These findings suggest that the biodegradation of this compound will be most effective in moderately warm environments.

Nutrient Availability: The presence of other nutrients can affect the biodegradation rate. The addition of an easily metabolizable carbon source, such as glucose, has been shown to accelerate the biodegradation of pyridine. nih.gov This suggests that co-metabolism, where the degradation of one compound is enhanced by the presence of another growth-supporting substrate, can play a role in the environmental breakdown of this compound.

Salinity: High salt concentrations can impede the biodegradation of pyridine compounds. One study found that while a Rhodococcus strain could degrade pyridine in saline conditions up to 6%, the degradation rate was significantly slower at salinities above 4%. nih.gov This indicates that in environments like estuaries or industrial wastewater with high salt content, the natural attenuation of this compound may be hindered.

Table 2: Optimal Conditions for Pyridine Derivative Biodegradation
FactorOptimal Value/ConditionOrganism/Study
pH 7.0Rhodococcus sp. LV4 nih.gov
7 - 8Strain KDPy1 researchgate.net
Temperature 30 °CRhodococcus sp. LV4 nih.gov
37 °CStrain KDPy1 researchgate.net
Nutrient Presence of glucoseParacoccus sp. strain BW001 nih.gov
Salinity < 4%Rhodococcus sp. LV4 nih.gov

Environmental Persistence and Mobility Assessment in Various Media

The persistence of this compound in the environment refers to the length of time it remains intact before being broken down. nih.gov Its mobility governs its movement through soil, water, and air. nih.gov

Persistence: Data on the isomer 5-Ethyl-2-methylpyridine (B142974) provides insight into the likely persistence of this compound. In a Zahn-Wellens test, a method to assess ready biodegradability, 5-Ethyl-2-methylpyridine showed 98.7% removal after 21 days, indicating that it is not persistent and is readily biodegradable. oecd.org Given the structural similarity, it is probable that this compound also has a relatively low persistence in environments with active microbial populations.

Mobility: The mobility of this compound in soil and water is largely controlled by sorption processes. mdpi.com As a pyridine derivative, it is a weak base. The extent to which it adsorbs to soil particles and sediments is highly dependent on the pH of the surrounding environment and the soil's cation exchange capacity (CEC). nih.govnih.gov In acidic conditions (pH below its pKa), the molecule will be protonated, carrying a positive charge. This cationic form will readily adsorb to negatively charged soil components like clay minerals and organic matter. nih.gov Conversely, in neutral or alkaline conditions, it will exist primarily in its neutral, non-ionized form, making it more water-soluble and mobile in the soil column, potentially leading to leaching into groundwater. researchgate.net The water solubility of its isomer, 5-Ethyl-2-methylpyridine, is relatively high at 1.2 g/100 mL, which supports the potential for mobility in its neutral form. wikipedia.org

A fugacity model calculation for 5-Ethyl-2-methylpyridine predicted that the compound would predominantly partition into the water compartment (62.3%) and to a lesser extent into soil (13.9%). oecd.org Volatilization from water can also be a significant transport pathway. oecd.org

Bioaccumulation Potential in Environmental Organisms

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration higher than that in the surrounding medium. eaht.orgnih.gov It is a critical factor in assessing the potential for a substance to enter and magnify in the food chain. eaht.orgnih.govmdpi.com

The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow) and the resulting bioconcentration factor (BCF). A low log Kow generally corresponds to a low BCF and thus a low potential for bioaccumulation. ecetoc.org

For the isomer 5-Ethyl-2-methylpyridine, the estimated log Kow is approximately 2.4, a value that suggests a low propensity to accumulate in fatty tissues. oecd.org Based on this log Kow and water solubility, the calculated BCF values for this isomer are in the range of 3 to 46. oecd.org These values are well below the regulatory threshold (e.g., BCF > 2000) that typically indicates a substance is bioaccumulative. nih.goveuropa.eu

Therefore, based on the data for its close isomer, this compound is expected to have a low bioaccumulation potential in aquatic organisms. oecd.org It is not anticipated to significantly concentrate in fish or other aquatic life from the surrounding water.

Table 3: Bioaccumulation Potential of 5-Ethyl-2-methylpyridine (Isomer)
ParameterValueMethodConclusion
Log Kow 2.39 - 2.49CalculatedIndicates low lipophilicity. oecd.org
Bioconcentration Factor (BCF) 3 - 46CalculatedIndicates the potential for bioconcentration in aquatic organisms is low. oecd.org

Advanced Applications of 4 Ethyl 2 Methylpyridine and Its Derivatives

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atom in the pyridine (B92270) ring of 4-ethyl-2-methylpyridine possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to transition metal centers. This ability is the foundation of its use in ligand design, where the substituents on the pyridine ring—the ethyl and methyl groups—play a crucial role in tuning the electronic and steric properties of the resulting metal complexes. These properties are paramount in determining the activity, selectivity, and stability of catalysts.

This compound and its derivatives serve as effective ligands in the formation of transition metal catalysts. Pyridine-based ligands are integral to a wide array of catalytic processes due to their ability to stabilize metal centers in various oxidation states. The compound itself is noted for its use in ruthenium ion-catalyzed oxidation reactions. cookechem.com

The efficacy of pyridine-containing ligands stems from the nitrogen atom's ability to form a strong sigma bond with a metal center. The alkyl substituents (ethyl and methyl groups) on this compound influence the ligand's properties. They are electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its ability to bind to a metal. This can modulate the reactivity of the metal center, which is a key principle in catalyst design.

For instance, in nickel-catalyzed intramolecular [4+2] cycloadditions, the ligand's structure is critical. While specific use of this compound isn't detailed, the general principle involves the ligand coordinating to the metal, which then facilitates the reaction. The steric bulk of the ethyl and methyl groups can create a specific pocket around the metal, influencing substrate approach and thus the stereoselectivity of the reaction. williams.edu The development of catalysts for olefin polymerization also relies heavily on chelating amine-pyridine ligands, where the substituted pyridine moiety is crucial for catalytic activity. researchgate.net

Table 1: Examples of Catalytic Systems Utilizing Pyridine Derivatives

Catalyst/Ligand TypeMetal CenterApplicationReference
Pyridine-based LigandsRutheniumOxidation Reactions cookechem.com
Amine-Pyridine LigandsNickel, PalladiumOlefin Polymerization researchgate.net
Pyridine DerivativesNickelIntramolecular Cycloadditions williams.edu

While this compound is an achiral molecule, its scaffold is a valuable starting point for the synthesis of chiral ligands used in asymmetric catalysis. The goal of asymmetric catalysis is to produce a specific enantiomer of a chiral product, a critical need in the pharmaceutical industry. This is achieved by using a chiral catalyst, which is often a metal complex bearing a chiral ligand. nih.gov

The development of non-symmetrical P,N-ligands has proven highly effective, often surpassing traditional C2-symmetric ligands. nih.gov A compound like this compound can be chemically modified to introduce chirality. For example, functionalization of the ethyl or methyl group, or the creation of a larger, rigid chiral structure incorporating the pyridine ring, can lead to effective chiral ligands. Planar-chiral derivatives of similar compounds, like 4-(dimethylamino)pyridine (DMAP), have been successfully used as enantioselective nucleophilic catalysts and as ligands for metal-catalyzed processes. scispace.com

The synthesis of chiral bipyridines, which are key ligands in asymmetric induction, often involves the de novo construction of the pyridine nucleus or the coupling of existing chiral pyridine units. researchgate.net The principles applied in these syntheses could be adapted to derivatives of this compound to create a new class of chiral ligands for reactions such as asymmetric hydrogenations or carbon-carbon bond-forming reactions. mdpi.com

The interaction of this compound with metal ions leads to the formation of coordination complexes with diverse structures and properties. The primary point of attachment is the nitrogen atom of the pyridine ring. The geometry of the resulting complex is influenced by the metal ion's coordination preference, the counter-ions, and the steric hindrance imposed by the ligand's substituents.

Crystal structure analyses of related compounds provide insight into the expected behavior of this compound. For example, 4-ethylpyridine (B106801) forms bimetallic coordination polymers with cadmium(II) and gold(I) ions, where it coordinates directly to the cadmium center. researchgate.net Similarly, 2-ethylpyridine (B127773) forms complexes with copper(II), resulting in structures ranging from mononuclear units, [CuCl₂(etpy)₂], to more complex tetranuclear molecules, [Cu₄OCl₆(etpy)₄]. nih.gov In these structures, the pyridine derivative occupies a coordination site on the copper ion, demonstrating the fundamental role of the pyridine nitrogen in complex formation.

The ethyl and methyl groups of this compound would play a significant role in the packing of these complexes in the solid state and would influence the stability and reactivity of the complex in solution. The steric bulk can prevent the formation of certain geometries or stabilize others, a feature that is exploited in catalyst design to control selectivity.

Table 2: Structural Features of Metal Complexes with Substituted Pyridines

LigandMetal IonComplex FormulaCoordination GeometryReference
4-EthylpyridineCd(II), Au(I)[Cd(4-ethylpyridine)₂][Au(CN)₂]₂Polymeric Framework researchgate.net
2-EthylpyridineCu(II)trans-[CuCl₂(etpy)₂]Square Planar nih.gov
2-EthylpyridineCu(II)[Cu₄OCl₆(etpy)₄]Distorted Trigonal Bipyramidal nih.gov

Intermediates in Fine Chemical Synthesis

This compound is a valuable building block for the synthesis of more complex molecules. Its utility as an intermediate stems from the reactivity of the pyridine ring and its alkyl substituents, which can be modified through various organic reactions to build molecular frameworks for pharmaceuticals and agrochemicals. google.com

The pyridine scaffold is a ubiquitous feature in many biologically active compounds and approved drugs. researchgate.net Substituted pyridines like this compound are important intermediates in the synthesis of these molecules. For example, various methylpyridine derivatives are precursors to high-value-added products, including active ingredients for anticancer drugs. agropages.com

The synthesis of new potential antimicrobial agents has been demonstrated starting from pyridine carbothioamide, which is then cyclized to form a thiazole (B1198619) ring. A 4-methyl-2-(pyridin-4-yl)-thiazole derivative serves as a key intermediate for a new series of compounds screened for antimicrobial activity. farmaciajournal.com This highlights a common strategy where the pyridine unit acts as a core structure. Another example is the synthesis of Febuxostat, a drug for treating gout, which involves a key thiazole intermediate derived from a substituted benzonitrile. google.com While not directly starting from this compound, these syntheses exemplify the pathways through which such pyridine intermediates are transformed into final drug products.

The agrochemical industry heavily relies on pyridine derivatives for the development of modern herbicides, insecticides, and fungicides. nih.govgrandviewresearch.com These compounds often offer high efficacy and low toxicity. agropages.com The pyridine ring is a core component in numerous pesticides, and its discovery can often be traced back to the derivatization of simple pyridine intermediates. researchgate.netnih.gov

This compound, as a substituted methylpyridine, falls into a class of compounds that are crucial for producing fourth-generation agrochemicals. agropages.com The synthesis of these advanced pesticides often involves the halogenation (chlorination or fluorination) of methylpyridine intermediates. The introduction of fluorine, in particular, can significantly enhance the biological activity of the final product. agropages.com For instance, the herbicide aminopyralid (B1667105) is produced from a chlorinated and fluorinated pyridine derivative. agropages.com Pyridine-based compounds like paraquat (B189505) and diquat (B7796111) are widely used herbicides manufactured from pyridine. chempanda.com The strategic functionalization of building blocks like this compound is a key method for discovering new, effective, and patentable agrochemical solutions. researchgate.net

Materials Science Applications

The unique chemical properties of the pyridine ring, including its aromaticity, electron-donating capability, and ability to participate in various reactions, make this compound and its derivatives valuable compounds in the field of materials science. These applications range from the development of sophisticated nanomaterials and functional polymers to the crucial role of corrosion inhibition for metals.

Functional Nanomaterials

While direct applications of this compound in functional nanomaterials are an emerging area of research, the broader class of pyridine derivatives is integral to the synthesis and modification of these materials. Pyridine compounds can act as stabilizing agents or ligands during the synthesis of nanoparticles, controlling their size, shape, and surface properties. For instance, pyridine-based ligands can coordinate to metal ions, influencing the nucleation and growth of metallic or metal oxide nanoparticles. This control is critical for tailoring the nanomaterials' optical, electronic, and catalytic properties for specific applications.

Furthermore, the surface functionalization of nanomaterials with pyridine derivatives can impart specific functionalities. This can include enhancing their dispersibility in various solvents or polymeric matrices, which is crucial for creating homogeneous nanocomposites. The pyridine moiety can also serve as a reactive site for further chemical modifications, allowing for the attachment of other functional molecules, such as fluorescent dyes or bioactive agents, to create multifunctional nanoplatforms for sensing, imaging, or targeted delivery applications. The ability to tailor the surface chemistry of nanomaterials is a key factor in their successful integration into advanced technologies.

Application in Polymeric Materials

Derivatives of this compound hold potential for application in the synthesis and modification of polymeric materials. Vinyl-substituted pyridines, for example, can act as monomers in polymerization reactions, leading to the formation of polymers with pyridine units in their backbone or as pendant groups. These pyridine-containing polymers can exhibit interesting properties, such as pH-responsiveness, due to the basic nature of the pyridine nitrogen. This can lead to applications in smart hydrogels, membranes, and drug delivery systems that respond to changes in their environment.

Moreover, this compound and its derivatives can be used as catalysts or curing agents in the production of certain polymers, such as epoxy resins and polyurethanes. The nucleophilic nature of the pyridine nitrogen can facilitate ring-opening polymerization or cross-linking reactions, influencing the final properties of the polymer, including its mechanical strength, thermal stability, and chemical resistance.

Corrosion Inhibition Mechanisms

One of the most well-established applications of pyridine derivatives, including those structurally related to this compound, is in the field of corrosion inhibition. These compounds are highly effective at protecting various metals and alloys, such as mild steel, from corrosion, particularly in acidic environments.

The primary mechanism of corrosion inhibition by pyridine derivatives is through adsorption onto the metal surface. This adsorption process can be classified as either physisorption or chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the protonated pyridine molecule in the acidic solution. Chemisorption, on the other hand, involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen atom of the pyridine ring and the vacant d-orbitals of the metal atoms. The presence of the aromatic ring with its π-electrons also contributes to the adsorption process.

Once adsorbed, the pyridine derivative forms a protective film on the metal surface, which acts as a barrier, isolating the metal from the corrosive environment. This film hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The effectiveness of the inhibition is dependent on several factors, including the concentration of the inhibitor, the temperature, the nature of the metal, and the specific structure of the pyridine derivative. The presence of electron-donating groups, such as the ethyl and methyl groups in this compound, can enhance the electron density on the pyridine ring, thereby strengthening its adsorption onto the metal surface and improving its corrosion inhibition efficiency.

Inhibitor Type Mechanism of Action Effect on Corrosion
Anodic InhibitorForms a passive layer on anodic sites, slowing metal dissolution.Shifts corrosion potential to more positive values.
Cathodic InhibitorPrecipitates on cathodic sites, hindering hydrogen evolution.Shifts corrosion potential to more negative values.
Mixed-Type InhibitorAffects both anodic and cathodic reactions simultaneously.Reduces overall corrosion rate with minimal shift in corrosion potential.

This table provides a general overview of corrosion inhibitor types. Pyridine derivatives often act as mixed-type inhibitors.

Biological Research Applications (In Vitro Investigations)

The structural motif of the pyridine ring is a common feature in a vast number of biologically active compounds, both natural and synthetic. Consequently, this compound and its derivatives serve as valuable scaffolds and starting materials for the design and synthesis of novel molecules for in vitro biological research. These investigations are crucial for understanding disease mechanisms and for the early stages of drug discovery.

Mechanistic Investigations of Biological Activities (e.g., enzyme inhibition, receptor binding)

Derivatives of this compound are utilized in mechanistic studies to probe the function of enzymes and receptors. By systematically modifying the structure of these compounds, researchers can investigate how specific chemical features influence their interaction with biological targets.

A notable example is the investigation of pyridine derivatives as inhibitors of nitric oxide synthase (NOS) enzymes. The NOS family includes inducible NOS (iNOS), which is often overexpressed in inflammatory conditions. Certain amino-substituted pyridine derivatives have been shown to be potent inhibitors of iNOS. For instance, 2-amino-4-methylpyridine (B118599) has been identified as a potent inhibitor of iNOS activity. stenutz.eu Mechanistic studies have revealed that these compounds act as competitive inhibitors with respect to the enzyme's natural substrate, L-arginine. stenutz.eu The pyridine nitrogen and the amino group are crucial for binding to the active site of the enzyme, thereby blocking the production of nitric oxide. Such studies are vital for understanding the role of iNOS in disease and for developing selective inhibitors.

Compound Target Enzyme Inhibition Mechanism Significance
2-Amino-4-methylpyridineInducible Nitric Oxide Synthase (iNOS)Competitive with L-arginineUnderstanding the role of iNOS in inflammation. stenutz.eu

This table presents an example of a pyridine derivative used in mechanistic biological studies.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key structural features, or pharmacophore, responsible for the desired biological effect. Pyridine derivatives are frequently the subject of SAR studies due to their synthetic tractability and their prevalence in known bioactive molecules.

For example, SAR studies have been conducted on a series of 3,5-diacyl-2,4-dialkylpyridine derivatives to explore their affinity for A3 adenosine (B11128) receptors. These studies revealed that the nature of the substituents at various positions on the pyridine ring significantly impacts the binding affinity and selectivity. It was found that ethyl groups at the 2- and 4-positions were favored over methyl groups for A3 receptor affinity. Furthermore, the type of acyl substituent at the 3- and 5-positions was also critical, with a thioester at the 3-position showing better affinity than an ester. Such detailed SAR studies provide a roadmap for the rational design of more potent and selective receptor ligands, which can be valuable tools for studying receptor function and for the potential development of new therapeutic agents.

Structural Modification Effect on A3 Adenosine Receptor Affinity
Ethyl group at positions 2 and 4Favorable compared to methyl groups
Thioester group at position 3Favorable compared to an ester group
Benzyl ester at position 5Decreased affinity

This table summarizes key findings from a structure-activity relationship study of pyridine derivatives targeting the A3 adenosine receptor.

In Vitro Screening for Potential Biological Effects (e.g., antimicrobial, anticancer, anti-inflammatory)

The exploration of novel therapeutic agents has led to extensive in vitro screening of various chemical scaffolds to identify potential biological activities. While direct and comprehensive research on the antimicrobial, anticancer, and anti-inflammatory effects of this compound derivatives is not extensively documented in publicly available scientific literature, the broader class of pyridine and its substituted analogues has demonstrated significant potential in these therapeutic areas. The data from related compounds can provide valuable insights into the prospective applications of this compound derivatives.

Antimicrobial Activity

The pyridine nucleus is a fundamental structural motif in many compounds exhibiting antimicrobial properties. Various derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria and fungi. For instance, studies on pyridyl-2-amidrazone incorporated isatin (B1672199) Mannich bases have shown promising antimicrobial activities. nih.gov Specifically, certain derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 4 and 32 μg/ml, respectively. nih.gov Another study on imidazo[4,5-b]pyridine derivatives also reported antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

While specific data for this compound derivatives is scarce, the findings for structurally related compounds suggest that derivatives of this compound could also exhibit antimicrobial effects. The introduction of various pharmacophores onto the pyridine ring is a common strategy to enhance antimicrobial potency.

Table 1: Illustrative Antimicrobial Activity of Pyridine Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
Pyridyl-2-amidrazone incorporated isatin Mannich basesStaphylococcus aureus4 nih.gov
Escherichia coli32 nih.gov
Candida albicans16 nih.gov
Imidazo[4,5-b]pyridine derivativesBacillus cereusNot specified mdpi.com
Escherichia coliNot specified mdpi.com

This table presents data for related pyridine derivatives to illustrate the potential for antimicrobial activity and is not specific to this compound derivatives due to a lack of available data.

Anticancer Activity

The pyridine scaffold is a key component in numerous anticancer agents. Research has shown that various pyridine derivatives can inhibit the proliferation of cancer cells through different mechanisms. For example, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated moderate cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), MDA-MB-468 (breast cancer), K562 (leukemia), and SaOS2 (osteosarcoma). nih.gov Similarly, bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, which contain a substituted pyridine moiety, have been evaluated for their in vitro anticancer activity against a panel of 60 human tumor cell lines, with some compounds showing a broad spectrum of activity. nih.gov

Although direct studies on this compound derivatives are limited, the established anticancer potential of the pyridine ring suggests that its derivatives are worthy of investigation as potential antiproliferative agents.

Table 2: Illustrative In Vitro Anticancer Activity of Pyridine Derivatives

Compound TypeCell LineActivity Metric (e.g., IC₅₀)Reference
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivativesK562 (Leukemia)Moderate Cytotoxicity nih.gov
MCF-7 (Breast Cancer)Moderate Cytotoxicity nih.gov
Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives29 out of 60 NCI cell linesBroad Spectrum Activity nih.gov

This table presents data for related pyridine derivatives to illustrate the potential for anticancer activity and is not specific to this compound derivatives due to a lack of available data.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been a subject of significant research interest. A notable example is the investigation of 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.gov Certain analogues have shown potent inhibitory activity against iNOS, suggesting their potential as anti-inflammatory agents. nih.gov Furthermore, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov Some of these compounds exhibited selective inhibition of COX-2, an important characteristic for developing safer anti-inflammatory drugs. nih.gov

These findings for related methylpyridine and other pyridine derivatives indicate that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory molecules.

Table 3: Illustrative In Vitro Anti-inflammatory Activity of Pyridine Derivatives

Compound TypeTargetActivityReference
2-Amino-4-methylpyridine analoguesInducible Nitric Oxide Synthase (iNOS)Potent Inhibition nih.gov
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivativesCyclooxygenase-2 (COX-2)Selective Inhibition nih.gov

This table presents data for related pyridine derivatives to illustrate the potential for anti-inflammatory activity and is not specific to this compound derivatives due to a lack of available data.

Future Research Directions for 4 Ethyl 2 Methylpyridine

Development of Sustainable and Scalable Synthetic Methodologies

The chemical industry is increasingly focused on developing environmentally benign and economically viable synthetic processes. For 4-Ethyl-2-methylpyridine, future research will likely prioritize the development of sustainable and scalable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key areas of investigation include:

Green Chemistry Approaches: Research into one-pot multicomponent reactions represents a promising avenue for the efficient synthesis of pyridine (B92270) derivatives. nih.gov These methods often involve the use of environmentally friendly solvents, such as water, and aim for high atom economy. Microwave-assisted synthesis has also been identified as a green chemistry tool that can lead to shorter reaction times and improved yields. nih.gov

Novel Catalytic Systems: The development of highly efficient and recyclable catalysts is crucial for sustainable synthesis. Zeolites and other solid acid catalysts are being explored for the synthesis of alkylpyridines due to their potential for high selectivity and reusability. google.com

Synthetic ApproachKey FeaturesPotential Advantages
One-Pot Multicomponent Reactions Multiple reactants combined in a single step.Increased efficiency, reduced waste, shorter synthesis time. nih.gov
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions.Faster reaction rates, higher yields, improved energy efficiency. nih.gov
Zeolite Catalysis Utilization of crystalline aluminosilicate (B74896) catalysts.High selectivity, catalyst reusability, potential for continuous processes. google.com
Eco-Friendly Extraction Employment of non-hazardous solvents for purification.Reduced environmental impact, solvent recycling, improved process safety. google.com

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and designing novel applications. The integration of advanced spectroscopic and computational techniques will provide unprecedented insights into the formation and reactivity of this compound.

Future research in this area will likely involve:

In-situ Spectroscopy: Techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can monitor reactions in real-time, providing valuable data on reaction intermediates and kinetics. scitechdaily.com

Advanced Spectroscopic Analysis: The systematic study of the spectroscopic properties of this compound and its derivatives using techniques like Fourier-transform infrared (FT-IR), NMR (¹H and ¹³C), and UV-Visible spectroscopy is essential for their characterization and for understanding structure-property relationships. researchgate.netepa.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways, predicting spectroscopic properties, and understanding the electronic structure of molecules. digitellinc.comresearchgate.net These studies can help in designing more efficient catalysts and predicting the reactivity of different pyridine derivatives. Molecular dynamics simulations can further provide insights into the behavior of these molecules in different environments. researchgate.net

TechniqueApplication in this compound Research
In-situ Spectroscopy Real-time monitoring of synthesis reactions to identify intermediates and optimize conditions. scitechdaily.com
Advanced NMR and IR Spectroscopy Detailed structural characterization and elucidation of bonding in new derivatives. researchgate.netcdnsciencepub.com
UV-Visible Spectroscopy Investigation of electronic transitions and optical properties. researchgate.net
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity, and calculation of spectroscopic data. digitellinc.comresearchgate.net
Molecular Dynamics (MD) Simulations Study of the conformational dynamics and interactions with other molecules. researchgate.net

Exploration of Novel Catalytic Systems and Reaction Pathways

The discovery of novel catalysts and reaction pathways is a continuous driving force in chemical synthesis. For this compound, this involves exploring new catalytic systems that offer enhanced selectivity, activity, and substrate scope, as well as developing new methods for its functionalization.

Promising areas for future research include:

Transition-Metal and Rare Earth Metal Catalysis: The use of transition metals like palladium, copper, and rhodium, as well as rare earth metals, has shown great promise for the C-H functionalization of pyridines, allowing for the direct introduction of various functional groups. beilstein-journals.orgnih.gov

Nanocatalysis: Nanoparticles, with their high surface-area-to-volume ratio, can exhibit unique catalytic properties. researchgate.net The development of nanocatalysts, including those based on metal oxides or supported metal nanoparticles, could lead to more efficient and selective syntheses of this compound and its derivatives. nih.govmlsu.ac.in

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the advantages of lower toxicity and cost. Photochemical organocatalytic methods are emerging for the functionalization of pyridines. acs.org

Novel Reaction Pathways: Research into new reaction pathways, such as dearomatization-rearomatization strategies, can provide access to previously inaccessible derivatives of this compound. researchgate.net

Catalytic SystemDescriptionPotential Benefits
Transition-Metal Catalysis Utilizes complexes of metals like Pd, Cu, Rh for C-H activation and cross-coupling reactions.High efficiency and selectivity in functionalizing the pyridine ring. beilstein-journals.orgnih.gov
Rare Earth Metal Catalysis Employs catalysts based on elements like Scandium for reactions such as C-H allenylation.Unique reactivity and potential for novel transformations. beilstein-journals.org
Nanocatalysis Uses nanoparticle-based catalysts to enhance reaction rates and selectivity.High catalytic activity, potential for catalyst recycling, and improved process efficiency. researchgate.netnih.gov
Organocatalysis Employs small organic molecules to catalyze reactions, often under mild conditions.Metal-free, potentially lower toxicity and cost, and new reactivity patterns. acs.org

Expanding the Scope of Derivatization for Emerging Applications

The functionalization of the this compound core is key to unlocking its potential in a wide range of applications. Future research will focus on expanding the library of its derivatives and exploring their utility in various fields.

Key areas for derivatization and application include:

Agrochemicals: The pyridine scaffold is a common motif in agrochemicals. researchgate.net Derivatization of this compound could lead to the development of new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles. The introduction of fluorine-containing groups is a known strategy to enhance the biological activity of agrochemicals. nih.gov

Pharmaceuticals: Pyridine derivatives are prevalent in many pharmaceutical compounds. digitellinc.com Research into new derivatives of this compound could yield novel drug candidates with a range of therapeutic activities.

Materials Science: Functionalized pyridines can be used as building blocks for advanced materials. For example, they can be incorporated into polymers or used as ligands for the synthesis of metal-organic frameworks (MOFs) with tailored properties for applications in catalysis, gas storage, and sensing.

Fluorescent Probes: The derivatization of pyridine with fluorophores can lead to the development of chemosensors for the detection of metal ions and other species. mdpi.com

Application AreaRationale for DerivatizationExample of a Potential Derivative
Agrochemicals To enhance biological activity and selectivity against pests and diseases.A derivative containing a trifluoromethyl group to increase potency. nih.gov
Pharmaceuticals To create new molecular entities with potential therapeutic effects.An amino-functionalized derivative to improve biological interactions. nih.gov
Materials Science To synthesize polymers or ligands for functional materials.A carboxylated derivative for incorporation into metal-organic frameworks. sigmaaldrich.com
Fluorescent Probes To develop sensors for environmental or biological monitoring.A derivative conjugated with a fluorescein (B123965) moiety for metal ion detection. mdpi.com

Comprehensive Environmental Risk Assessment and Development of Remediation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential risks of this compound is essential. Future research in this area will be critical for ensuring its safe and sustainable use.

Key research directions include:

Environmental Fate and Toxicity: Comprehensive studies are needed to determine the persistence, bioaccumulation potential, and toxicity of this compound and its degradation products in various environmental compartments (water, soil, air). canada.cajubilantingrevia.com While some data exists for alkylpyridines, specific information for this compound is needed.

Biodegradation Pathways: Investigating the microbial degradation of this compound is crucial for understanding its natural attenuation in the environment. tandfonline.comnih.govnih.gov Identifying the microorganisms and enzymatic pathways involved can inform bioremediation strategies.

Remediation Technologies: The development of effective remediation strategies for environments contaminated with pyridine derivatives is an important area of research. This could include bioremediation approaches that utilize specific microbial strains capable of degrading these compounds, as well as physical-chemical treatment methods. tandfonline.com

Research AreaFocusImportance
Environmental Fate Studies Determining persistence, mobility, and transformation in soil and water.To predict environmental exposure and potential impact. canada.ca
Ecotoxicity Testing Assessing the effects on aquatic and terrestrial organisms.To establish environmental quality standards and safe use guidelines. jubilantingrevia.com
Biodegradation Research Identifying microorganisms and enzymes responsible for degradation.To understand natural attenuation and develop bioremediation strategies. tandfonline.comnih.govnih.gov
Remediation Technology Development Creating and optimizing methods for cleaning up contaminated sites.To mitigate environmental pollution and protect ecosystems. tandfonline.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-2-methylpyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves alkylation or coupling reactions. For example, substituting pyridine derivatives with ethyl and methyl groups under controlled conditions (e.g., using NaH in THF or Et₂O as a solvent) can yield the target compound. Optimizing variables like temperature (e.g., 0°C for exothermic steps), stoichiometry, and catalyst selection (e.g., transition metals for cross-coupling) is critical. Post-synthesis purification via column chromatography or distillation ensures purity. Reaction yields (e.g., 31–81% in analogous pyridine syntheses) depend on these parameters .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons and carbons in the pyridine ring and substituents. For example, methyl groups typically resonate at δ 2.1–2.5 ppm, while ethyl groups show splitting patterns in the δ 1.0–1.5 ppm range.
  • FT-IR : Detect functional groups (e.g., C=N stretches at ~1600 cm⁻¹, C-H stretches in alkyl groups).
  • X-ray crystallography : Resolve 3D molecular geometry, particularly for metal complexes (e.g., copper(II) coordination studies with pyridine derivatives) .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory protection : Use NIOSH-approved P95 respirators for dust or vapors.
  • Gloves : Nitrile or neoprene gloves compliant with EN374 standards.
  • Ventilation : Work in a fume hood to avoid inhalation exposure.
  • Emergency protocols : For ingestion, rinse mouth with water (do not induce vomiting); for skin contact, wash with soap and water. Toxicity data may be limited, so treat as hazardous .

Advanced Research Questions

Q. What strategies can be used to analyze reaction mechanisms involving this compound as a ligand or intermediate?

  • Methodological Answer :

  • Kinetic studies : Monitor reaction progress via HPLC or GC-MS to determine rate laws.
  • Isotopic labeling : Use deuterated analogs to track hydrogen transfer in catalytic cycles.
  • Computational modeling : Apply DFT calculations to predict transition states and intermediates (e.g., as done for copper(II)-pyridine complexes) .

Q. What computational methods are suitable for predicting the reactivity of this compound in coordination chemistry?

  • Methodological Answer :

  • DFT/B3LYP : Optimize geometries and calculate binding energies for metal-ligand interactions (e.g., Cu²⁺ or Fe³⁺ complexes).
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential inhibitory effects.
  • EPR spectroscopy : Validate theoretical predictions of paramagnetic complexes .

Q. How can researchers resolve contradictions in reported biological activity data for pyridine derivatives?

  • Methodological Answer :

  • Dose-response studies : Establish concentration-dependent effects using standardized assays (e.g., IC₅₀ determinations).
  • Replication : Validate results across multiple cell lines or animal models.
  • Meta-analysis : Compare datasets from peer-reviewed studies to identify confounding variables (e.g., solvent choice, purity thresholds) .

Q. What methodologies are effective for studying the environmental persistence of this compound?

  • Methodological Answer :

  • Biodegradation assays : Use OECD 301/302 guidelines to assess microbial breakdown in soil/water.
  • Soil mobility studies : Measure adsorption coefficients (Kd) via batch equilibrium tests.
  • Ecotoxicity screening : Test acute effects on Daphnia magna or algae (e.g., OECD 202/201) .

Data Analysis & Reporting

Q. How should researchers document synthetic yields and purity data for reproducibility?

  • Methodological Answer :

  • Tabulate raw data : Include reaction conditions (solvent, temperature, time), yields, and purity metrics (e.g., HPLC/GC-MS %).
  • Uncertainty analysis : Report standard deviations for replicate experiments.
  • Deposit spectra : Share NMR/IR data in supplementary materials or public repositories (e.g., PubChem) .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in pyridine derivatives?

  • Methodological Answer :

  • Multivariate regression : Correlate substituent electronic effects (Hammett σ) with biological activity.
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., logP, molar refractivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.